(+)Melearoride A

Catalog No.
S15902317
CAS No.
M.F
C30H47NO4
M. Wt
485.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)Melearoride A

Product Name

(+)Melearoride A

IUPAC Name

(3R,10S,13S)-4,10-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione

Molecular Formula

C30H47NO4

Molecular Weight

485.7 g/mol

InChI

InChI=1S/C30H47NO4/c1-6-7-8-12-27-17-14-24(4)11-9-10-13-29(32)31(5)28(30(33)35-27)22-25-15-18-26(19-16-25)34-21-20-23(2)3/h15-16,18-20,24,27-28H,6-14,17,21-22H2,1-5H3/t24-,27-,28+/m0/s1

InChI Key

IJMPIKIOJQQJCA-SAAIGDAKSA-N

Canonical SMILES

CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C

Isomeric SMILES

CCCCC[C@H]1CC[C@H](CCCCC(=O)N([C@@H](C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C

(+)Melearoride A is a 13-membered macrolide that has garnered attention due to its unique chemical structure and potential biological activity. It is characterized by a complex arrangement of functional groups, including multiple stereocenters, which contribute to its biological properties. This compound is derived from marine sources and is noted for its antifungal activity, particularly against azole-resistant strains of fungi, making it a subject of interest in pharmaceutical research.

That are essential for its synthesis and functionalization. Key reactions include:

  • Oxidation: This reaction involves the addition of oxygen to the compound, potentially altering its reactivity and biological activity.
  • Cuprate Addition: A critical step in the synthesis involves the use of cuprate reagents, which facilitate the formation of carbon-carbon bonds, essential for constructing the macrolide framework .
  • Ring-Closing Metathesis: This reaction is employed to form the cyclic structure of (+)Melearoride A, utilizing catalysts such as Grubbs' catalyst to promote the formation of the 13-membered ring .

(+)Melearoride A exhibits significant biological activity, particularly as an antifungal agent. Research indicates that it is effective against azole-resistant fungal strains, which are increasingly problematic in clinical settings. The compound's mechanism of action likely involves interference with fungal cell wall synthesis or function, although detailed mechanisms remain an area of ongoing research . Its structural complexity may also allow for interactions with multiple biological targets.

The total synthesis of (+)Melearoride A has been achieved through several sophisticated synthetic routes. Key methods include:

  • Keck Allylation: This method allows for the introduction of allyl groups at specific positions on the molecule, facilitating further transformations.
  • Evans Asymmetric Methylation: This reaction introduces methyl groups with high stereoselectivity, crucial for establishing the correct configuration at stereocenters.
  • Grubbs Metathesis: Utilized to form the macrocyclic structure, this reaction enables efficient formation of the 13-membered ring from smaller precursors .

The combination of these methods results in a high-yielding synthesis pathway that can be adapted for producing both natural and unnatural variants of Melearoride A.

The primary application of (+)Melearoride A lies in its potential as an antifungal agent. Given the rise of drug-resistant fungal infections, compounds like (+)Melearoride A are being explored as alternatives or adjuncts to existing antifungal therapies. Additionally, its unique structure makes it a valuable candidate for further chemical modifications aimed at enhancing its efficacy or broadening its spectrum of activity.

Interaction studies involving (+)Melearoride A have focused on its binding affinity and activity against various fungal targets. These studies aim to elucidate how (+)Melearoride A interacts with specific enzymes or receptors within fungal cells, providing insights into its mechanism of action. Understanding these interactions is critical for developing derivatives with improved potency and reduced toxicity.

Several compounds share structural or functional similarities with (+)Melearoride A. These include:

  • (−)-Melearoride A: The enantiomer of (+)Melearoride A, which may exhibit different biological activities or potencies.
  • Echinocandin B: Another antifungal agent that shares a macrolide structure but differs significantly in its mechanism of action.
  • Caspofungin: A member of the echinocandin class that also targets fungal cell wall synthesis but has a distinct chemical structure.

Comparison Table

CompoundStructure TypeBiological ActivityUnique Features
(+)Melearoride AMacrolideAntifungalEffective against azole-resistant fungi
(−)-Melearoride AMacrolideAntifungalEnantiomer with potentially different activity
Echinocandin BMacrolideAntifungalTargets β-(1,3)-D-glucan synthesis
CaspofunginEchinocandinAntifungalSemi-synthetic derivative

XLogP3

8.2

Hydrogen Bond Acceptor Count

4

Exact Mass

485.35050898 g/mol

Monoisotopic Mass

485.35050898 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-15-2024

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